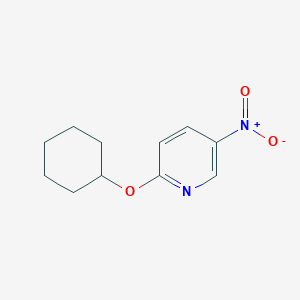

2-(Cyclohexyloxy)-5-nitropyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexyloxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDQRJQZCZFCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510978 | |

| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85003-00-5 | |

| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyloxy 5 Nitropyridine and Its Precursors

Strategies for Functionalizing the Pyridine (B92270) Core

The functionalization of the pyridine ring is a critical first stage in the synthesis of 2-(Cyclohexyloxy)-5-nitropyridine. This involves introducing nitro and halogen groups onto the electron-deficient pyridine nucleus, a process that presents unique chemical challenges.

Halogenation and Nitro-functionalization of Pyridine Rings

The pyridine ring is an electron-deficient heteroarene, which makes direct electrophilic aromatic substitution, such as halogenation and nitration, difficult. youtube.comnih.gov These reactions typically require harsh conditions, like elevated temperatures and the use of strong acids or Lewis acid catalysts, and can result in mixtures of regioisomers. youtube.comnih.gov

Nitration: The nitration of pyridine itself is a challenging reaction that often requires aggressive reagents and high temperatures. youtube.com For substituted pyridines, the presence of electron-donating groups can facilitate the reaction. For instance, a chlorinated pyridine has been successfully nitrated using a mixture of sulfuric and nitric acid at 110°C. youtube.com Another strategy involves the conversion of pyridines into their N-oxide derivatives, which can then undergo nitration, often selectively at the 4-position. nih.gov

Halogenation: The halogenation of pyridine is also electronically disfavored and requires forcing conditions. nih.govnih.gov Radical chlorination at high temperatures is one industrial strategy to produce chlorinated pyridines. youtube.com Alternative methods have been developed to achieve better selectivity. For example, designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) group at the 4-position of pyridines, which is then displaced by a halide nucleophile. nih.govresearchgate.net Another approach involves a sequence of ring-opening, halogenation of the resulting acyclic Zincke imine intermediate, and subsequent ring-closing to achieve highly regioselective halogenation at the 3-position under mild conditions. nih.gov

Approaches to 2-Chloro-5-nitropyridine (B43025) as a Key Intermediate

2-Chloro-5-nitropyridine is a crucial intermediate for the synthesis of this compound. guidechem.comdissertationtopic.net Several synthetic pathways have been established for its preparation, often starting from either 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775) derivatives.

One common and efficient method involves the chlorination of 2-hydroxy-5-nitropyridine (B147068). This transformation is typically achieved by heating with chlorinating agents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). dissertationtopic.netchemicalbook.com In one procedure, reacting 2-hydroxy-5-nitropyridine with POCl₃ and PCl₅ at 100-105°C for 5 hours yielded 2-chloro-5-nitropyridine with a purity greater than 99%. chemicalbook.com Another variation uses N,N-Diethylaniline and tetraethylammonium (B1195904) chloride in phosphorus oxychloride at 120-125°C, providing the product in 76.9% yield. google.com

An alternative route begins with 2-aminopyridine. This starting material is first nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 2-amino-5-nitropyridine (B18323). guidechem.comdissertationtopic.net This intermediate is then converted to 2-chloro-5-nitropyridine. One method for this conversion involves a diazotization reaction in the presence of hydrochloric acid and sodium nitrite (B80452), followed by treatment that results in the chloro-derivative. guidechem.com

A third approach utilizes 3-nitropyridine (B142982) as the starting material. In a method described as "green chemistry," 3-nitropyridine is reacted with dichlorine monoxide, generated in situ, in the presence of triethylamine (B128534) and zinc chloride at low temperatures (-15°C to 0°C) to afford 2-chloro-5-nitropyridine in high yield (95.3%) and purity (99.8%). guidechem.comchemicalbook.com

Below is a table summarizing various synthetic approaches to 2-chloro-5-nitropyridine.

| Starting Material | Reagents | Key Conditions | Yield | Purity | Reference |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105°C, 5 hours | 98% | >99% | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | POCl₃, N,N-Diethylaniline, Etamon Chloride | 120-125°C, 5-8 hours | 76.9% | - | google.com |

| 3-Nitropyridine | Dichlorine monoxide, Triethylamine, Zinc Chloride | -15°C to 20°C, 4 hours | 95.3% | 99.8% | chemicalbook.com |

| 2-Aminopyridine | 1. H₂SO₄, HNO₃ 2. Diazotization/Chlorination | - | 41.1% (overall) | - | dissertationtopic.net |

Synthesis of 2-Hydroxy-5-nitropyridine Precursors

2-Hydroxy-5-nitropyridine is another pivotal precursor, not only for generating 2-chloro-5-nitropyridine but also as a potential direct partner in etherification reactions. guidechem.com The most prevalent synthesis starts from 2-aminopyridine. guidechem.comevitachem.com

A widely used method involves a two-step process: nitration followed by hydrolysis. 2-aminopyridine is first nitrated with a mixture of concentrated sulfuric acid and fuming nitric acid. evitachem.com The resulting 2-amino-5-nitropyridine is then subjected to hydrolysis to yield 2-hydroxy-5-nitropyridine. evitachem.com This hydrolysis can be achieved by heating 2-amino-5-nitropyridine in a 10% sodium hydroxide (B78521) solution, which after neutralization gives the product in 60% yield. prepchem.com

To streamline this process, one-pot synthesis methods have been developed. In one such method, 2-aminopyridine is added to concentrated sulfuric acid, followed by the addition of nitric acid for nitration. google.com After the nitration is complete, the reaction mixture is quenched with water, and a sodium nitrite solution is added to facilitate a diazotization reaction, which upon workup yields 2-hydroxy-5-nitropyridine. google.com This one-pot procedure is reported to be highly efficient. evitachem.com

A patent describes a specific one-pot synthesis where 2-aminopyridine is nitrated with concentrated nitric acid in concentrated sulfuric acid. Following nitration, the mixture is added to ice water, and an aqueous solution of sodium nitrite is added for diazotization. The final product, 2-hydroxy-5-nitropyridine, is obtained with a yield of 56.7%. google.com

| Starting Material | Reagents | Key Steps | Yield | Reference |

| 2-Aminopyridine | 1. H₂SO₄, Fuming HNO₃ 2. NaOH (aq) | Nitration, then Hydrolysis | - | evitachem.com |

| 2-Amino-5-nitropyridine | 10% NaOH, then HCl | Reflux (10 hrs), then Neutralization | 60% | prepchem.com |

| 2-Aminopyridine | 1. H₂SO₄, HNO₃ 2. NaNO₂ (aq) | One-pot: Nitration, then Diazotization | 56.7% | google.com |

Introduction of the Cyclohexyloxy Moiety via Etherification Reactions

With the functionalized pyridine core in hand, the final key transformation is the introduction of the cyclohexyloxy group. This is typically accomplished through an etherification reaction, most commonly a nucleophilic aromatic substitution.

Nucleophilic Substitution of Halogenated Pyridines by Cyclohexanol (B46403)

The synthesis of this compound is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, the key intermediate, 2-chloro-5-nitropyridine, is treated with cyclohexanol.

The pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group, particularly when leaving groups are located at the 2- or 4-positions. quimicaorganica.orgyoutube.com The chlorine atom at the C2 position of 2-chloro-5-nitropyridine serves as a good leaving group. researchgate.net The reaction proceeds by the attack of the cyclohexoxide ion (formed by deprotonating cyclohexanol with a base) at the C2 position of the pyridine ring. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the final product, this compound. quimicaorganica.org Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.se

Palladium-Catalyzed Etherification of Nitroarenes

More recent advances in catalysis offer alternative routes for C-O bond formation. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. nih.govnih.gov Specifically, the palladium-catalyzed etherification of nitroarenes with alcohols presents a modern approach to forming aryl ethers. scite.aielsevierpure.com

This methodology involves the direct coupling of a nitroarene with an alcohol, proceeding through the cleavage of the C-NO₂ bond. researchgate.net Research has demonstrated the successful Pd-catalyzed etherification of nitroarenes with arenols (phenols) using rationally designed phosphine ligands. scite.aielsevierpure.com These ligands are crucial for facilitating both the oxidative addition of the palladium catalyst to the C-NO₂ bond and the subsequent reductive elimination to form the ether product. scite.ai While much of the reported work focuses on the synthesis of diaryl ethers, the underlying principle could potentially be applied to the reaction of 5-nitropyridine derivatives with cyclohexanol. This approach would circumvent the need for a halogenated pyridine precursor, offering a more direct and potentially "greener" synthetic route. researchgate.net

Advanced Synthetic Techniques and Reaction Optimization

One-Pot Synthetic Approaches to Nitropyridine Derivatives

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers substantial benefits by avoiding lengthy separation processes and the purification of intermediate compounds. This approach minimizes waste, saves time, and reduces costs.

Another innovative one-pot approach involves the ring transformation of 1-methyl-3,5-dinitro-2-pyridone with various ketones in the presence of ammonia (B1221849) to yield substituted 3-nitropyridines. nih.gov This three-component reaction demonstrates the versatility of one-pot methods in constructing complex pyridine rings from different starting materials. nih.gov The reaction conditions can be tuned; for instance, using two equivalents of a ketone and 20 equivalents of ammonia at 70°C for three hours provides the desired nitropyridine product. nih.gov

Furthermore, multicomponent reactions (MCRs) catalyzed by magnetically separable nanocatalysts represent a frontier in one-pot synthesis. For example, poly-substituted pyridine derivatives can be synthesized through a one-pot condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) using a nano copper ferrite (B1171679) catalyst. nanoscalereports.com This method is not only efficient but also environmentally friendly, as the catalyst can be recovered magnetically and reused for multiple cycles without significant loss of activity. nanoscalereports.com

Table 1: Comparison of One-Pot Synthetic Methods for Nitropyridine Derivatives

| Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nitration-Diazotization | 2-Aminopyridine | H₂SO₄, HNO₃, NaNO₂ | 2-Hydroxy-5-nitropyridine | google.com |

| Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketones | Ammonia | Substituted 3-Nitropyridines | nih.gov |

| Catalytic Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Phenols | Nano Copper Ferrite | Poly-substituted Pyridines | nanoscalereports.com |

Continuous Flow Reaction Methodologies in Nitropyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processing. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this methodology allows for superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or potentially hazardous reactions like nitration. nih.govresearchgate.net

The N-oxidation of pyridine derivatives, a crucial step in preparing precursors for nitration, has also been optimized using continuous flow microreactors. organic-chemistry.org A packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant provides a safe, green, and highly efficient route to various pyridine N-oxides. organic-chemistry.org This system can achieve yields of up to 99% with significantly shorter reaction times compared to batch methods and has demonstrated remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org These flow processes highlight a significant step towards safer and more sustainable manufacturing of nitropyridine intermediates. nih.govorganic-chemistry.org

Table 2: Performance of Continuous Flow vs. Batch Synthesis for 4-Nitropyridine (B72724)

| Parameter | Continuous Flow Method | Batch Method | Reference |

|---|---|---|---|

| Starting Material | Pyridine N-oxide | Pyridine N-oxide | researchgate.net |

| Overall Yield | 83% | 57% | researchgate.net |

| Key Advantage | Enhanced safety, higher throughput, minimized by-products | Traditional setup | researchgate.net |

| Throughput | 0.716 kg per day | Lower, limited by batch size and safety | researchgate.net |

Catalytic Approaches in the Preparation of Substituted Pyridines

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecules like substituted pyridines with high efficiency and selectivity. Various transition-metal catalysts, particularly those based on palladium (Pd) and copper (Cu), have been instrumental in developing novel routes to pyridine derivatives.

An efficient method for synthesizing multi-substituted pyridines utilizes a cationic palladium(II) catalyst. rsc.org This process involves the C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers, which then react with alkenes. The reaction proceeds through an electrophilic C–H alkenylation followed by an aza-6π-electrocyclization to form the pyridine ring with complete regioselectivity. rsc.org This strategy complements other methods and expands the toolbox for creating diverse pyridine structures. rsc.org

Copper catalysis has also proven effective in a modular synthesis of highly substituted pyridines. nih.gov This method employs a cascade reaction that begins with a novel N-iminative, Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The resulting 3-azatriene intermediate undergoes electrocyclization and subsequent air oxidation to afford the pyridine product in moderate to excellent yields (43–91%). nih.gov The mild reaction conditions and good functional group tolerance make this a versatile approach. nih.gov

Furthermore, palladium-catalyzed amination reactions are crucial for introducing nitrogen-containing substituents onto the pyridine ring. acs.org For instance, the coupling of 2-bromopyridine (B144113) with hydrazine (B178648) derivatives can be achieved using a palladium catalyst with chelating phosphine ligands like BINAP or DPPF. Selective amination at the 2-position of 2,5-dibromopyridine (B19318) has been accomplished in very good yield using a Pd/BINAP system. acs.org These catalytic C-N bond-forming reactions are essential for synthesizing precursors for more complex pyridine targets. acs.org

Table 3: Overview of Catalytic Methods for Pyridine Synthesis

| Catalytic System | Reaction Type | Key Reactants | Significance | Reference |

|---|---|---|---|---|

| Cationic Palladium(II) | C-H Activation / Alkenylation / Electrocyclization | α,β-Unsaturated oxime ethers, Alkenes | Access to multi-substituted pyridines with complete regioselectivity. | rsc.org |

| Copper(I) | Cross-coupling / Electrocyclization / Oxidation Cascade | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Modular synthesis of highly substituted pyridines with good functional group tolerance. | nih.gov |

| Palladium/BINAP or DPPF | C-N Bond Formation (Amination) | Halopyridines, Hydrazine derivatives | Selective introduction of nitrogen substituents onto the pyridine core. | acs.org |

Chemical Reactivity and Transformation Pathways of 2 Cyclohexyloxy 5 Nitropyridine

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring. It activates the ring for certain reactions while deactivating it for others.

Reductive Transformations of the Nitro Functionality

The nitro group of 2-(cyclohexyloxy)-5-nitropyridine can be readily reduced to an amino group, a transformation that is a cornerstone in the synthesis of various derivatives. This reduction is commonly achieved through catalytic hydrogenation using reagents like platinum(IV) oxide or Raney nickel. wikipedia.org Another effective method involves the use of iron metal in refluxing acetic acid. wikipedia.org The resulting 2-(cyclohexyloxy)-5-aminopyridine is a key intermediate for further functionalization. google.com

The reduction process can also be more nuanced, leading to other nitrogen-containing functional groups. For instance, controlled reduction can yield hydroxylamines or oximes. wikipedia.org The choice of reducing agent and reaction conditions determines the final product. For example, zinc dust with ammonium (B1175870) chloride is used for the synthesis of hydroxylamines. wikipedia.org

| Product | Reagents and Conditions | Citation |

|---|---|---|

| 2-(Cyclohexyloxy)-5-aminopyridine | Catalytic hydrogenation (e.g., PtO2, Raney nickel) or Fe in acetic acid | wikipedia.orggoogle.com |

| 2-(Cyclohexyloxy)-5-hydroxylaminopyridine | Zinc dust and ammonium chloride | wikipedia.org |

| 2-(Cyclohexyloxy)-5-nitrosopyridine | Controlled catalytic hydrogenation | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.compearson.com This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group at the 5-position activates the 2- and 6-positions for nucleophilic attack. nih.gov

A common SNAr reaction involves the displacement of a leaving group, such as a halogen, by a nucleophile. chemrxiv.orgrsc.orgrsc.org While the cyclohexyloxy group is not a typical leaving group, its displacement can occur under certain conditions, especially with strong nucleophiles. More commonly, other substituents on the ring would be displaced. For instance, if a halogen were present at the 2-position, it would be readily displaced by nucleophiles like amines or alkoxides. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. youtube.com

| Reactant | Nucleophile | Product | Citation |

|---|---|---|---|

| 2-Chloro-5-nitropyridine (B43025) | Amines | 2-Amino-5-nitropyridine (B18323) derivatives | youtube.com |

| 2-Alkoxy-5-nitropyridine | Strong nucleophiles | Potential for displacement of the alkoxy group | chemrxiv.org |

Reactivity of the Pyridine Ring

The pyridine ring itself possesses inherent reactivity patterns that are further modulated by the attached substituents.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com This deactivation is further intensified by the presence of the electron-withdrawing nitro group. youtube.com If EAS were to occur, it would be directed to the meta position relative to the nitrogen atom (the 3- and 5-positions). However, given the presence of the nitro group at the 5-position, any further electrophilic substitution would be highly disfavored. pearson.comrsc.orgresearchgate.net Reactions like nitration or halogenation, which are common for many aromatic systems, would require harsh conditions and likely result in low yields for this compound. youtube.comyoutube.com

Reactions Involving the Cyclohexyloxy Substituent

The cyclohexyloxy group is an ether linkage and can undergo cleavage under specific conditions. Acid-catalyzed hydrolysis can break the ether bond, yielding 2-hydroxy-5-nitropyridine (B147068) and cyclohexanol (B46403). nih.gov This reaction typically requires strong acidic conditions. The cyclohexyl part of the substituent is generally unreactive under most conditions that would transform the pyridine ring or the nitro group.

Ring Transformation Reactions and Derivatization Strategies

The combination of the pyridine ring and the activating nitro group can lead to interesting ring transformation reactions. youtube.com For instance, reactions of 5-nitropyrimidines with certain nucleophiles can lead to the formation of pyridine derivatives through a ring-opening and ring-closing sequence. documentsdelivered.comresearchgate.net While this is more documented for pyrimidines, similar reactivity could be envisioned for highly activated pyridines.

Derivatization strategies for this compound primarily revolve around the versatile reactivity of the nitro group. As mentioned, its reduction to an amine opens up a vast array of subsequent reactions. The resulting 5-amino-2-(cyclohexyloxy)pyridine can be diazotized and converted to a variety of other functional groups. researchgate.net Furthermore, the amino group can participate in condensation reactions to form fused heterocyclic systems. nih.gov

Metal-Mediated and Catalytic Transformations of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the nitro group and the pyridine ring, making it amenable to various metal-mediated and catalytic transformations. A primary and synthetically important transformation is the catalytic hydrogenation of the nitro group to an amine functionality.

This reduction is a crucial step as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties and reactivity of the pyridine ring. The resulting product, 6-(cyclohexyloxy)pyridin-3-amine, is a valuable intermediate in the synthesis of more complex molecules.

The most common method for this transformation involves catalytic hydrogenation using a palladium catalyst. Specifically, Palladium-on-carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitroarenes due to its high activity and selectivity. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), under a hydrogen gas atmosphere. This process selectively reduces the nitro group while leaving the cyclohexyloxy group and the pyridine ring intact. While specific reaction conditions can be optimized, the general approach remains a standard and reliable method for this type of transformation.

For a similar compound, 2-(2,2-difluoroethoxy)-5-nitropyridine, catalytic hydrogenation using Pd/C in ethanol is also the preferred method for selective nitro-to-amine conversion. This further supports the utility of this catalytic system for 5-nitropyridine derivatives bearing an alkoxy substituent at the 2-position.

The following table summarizes the key aspects of this metal-catalyzed transformation:

| Reactant | Product | Catalyst | Reagents & Conditions | Transformation Type |

| This compound | 6-(Cyclohexyloxy)pyridin-3-amine | Palladium-on-carbon (Pd/C) | Hydrogen gas, Ethanol | Catalytic Hydrogenation |

This catalytic reduction highlights a key pathway for the functionalization of the this compound scaffold, enabling its use as a building block in various synthetic applications.

Derivatives, Analogs, and Structure Reactivity Correlations

Synthesis of Analogs with Modified Cyclohexyloxy Side Chains

The primary method for generating analogs with varied side chains involves the nucleophilic aromatic substitution of a leaving group, typically chlorine, on the pyridine (B92270) ring with different hydroxyl compounds. The synthesis generally starts from 2-chloro-5-nitropyridine (B43025), which serves as a versatile precursor.

The reaction mechanism follows a Williamson ether synthesis-like pathway where an alkoxide, generated from the desired alcohol, displaces the chloride ion at the C2 position of the pyridine ring. The electron-withdrawing nature of the nitro group at the C5 position activates the C2 position for nucleophilic attack. This method allows for the introduction of a wide array of side chains by simply varying the alcohol (R-OH) used in the synthesis.

Research has explored the use of various hydroxyl compounds to create a library of analogs. nih.gov This includes simple aliphatic alcohols, substituted cyclic alcohols, and phenols, leading to a diverse set of 2-alkoxy and 2-aryloxy-5-nitropyridine derivatives. For instance, processes have been developed for preparing 2-alkoxy-5-alkoxymethylpyridines by reacting a pyridine derivative with an alcohol (R¹-OH), where R¹ can be an alkyl chain of varying length. google.com The rationale for these modifications is often to enhance biological activity; for example, in related heterocyclic systems, the introduction of electron-rich alkoxy groups has been shown to improve efficacy. mdpi.com

| Reactant Alcohol (R-OH) | Resulting Side Chain (-OR) | Analog Class |

| Methanol | -OCH₃ | 2-Methoxy |

| Ethanol (B145695) | -OCH₂CH₃ | 2-Ethoxy |

| Isopropanol | -OCH(CH₃)₂ | 2-Isopropoxy |

| Cyclopentanol | -O(c-C₅H₉) | 2-(Cyclopentyloxy) |

| 4-Methylcyclohexanol | -O(c-C₆H₁₀-4-CH₃) | 2-(4-Methylcyclohexyloxy) |

| Phenol (B47542) | -OPh | 2-Phenoxy |

| 4-Aminophenol | -O(C₆H₄-4-NH₂) | 2-(4-Aminophenoxy) |

This table presents examples of potential analogs synthesized by reacting 2-chloro-5-nitropyridine with various alcohols, based on established synthetic methodologies.

Synthesis of Analogs with Varied Nitro-Pyridine Scaffolds

Modifications to the core nitro-pyridine scaffold represent another crucial avenue for analog development. Instead of altering the side chain, this approach involves using differently substituted nitropyridine starting materials. These modifications can include the addition of other functional groups to the pyridine ring or altering the position of the existing substituents.

For example, analogs have been synthesized starting from 2-chloro-3-nitropyridine (B167233), 2,6-dichloro-3-nitropyridine (B41883), and 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov The synthesis of these precursors is a key step. 2-Hydroxy-5-nitropyridine (B147068) is a common intermediate, which can be prepared via the nitration and hydrolysis of 2-aminopyridine (B139424). google.comgoogle.com This intermediate is then chlorinated to produce 2-chloro-5-nitropyridine. chemicalbook.com By starting with substituted aminopyridines, such as 2-amino-5-methylpyridine, a corresponding substituted chloronitropyridine precursor can be generated. nih.gov

These varied scaffolds allow for the exploration of how electronic and steric effects on the pyridine ring influence the compound's properties.

| Starting Material | Key Structural Feature | Reference |

| 2-Chloro-5-nitropyridine | Standard scaffold | chemicalbook.com |

| 2-Chloro-3-nitropyridine | Isomeric nitro group position | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Methyl group addition, isomeric nitro group | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Additional chloro substituent | nih.gov |

| 2,4-Dichloro-3-nitropyridine | Dichloro-substitution pattern | google.com |

This table showcases various substituted nitropyridine precursors used to synthesize analogs with modified core structures.

Isomeric Forms and Regioisomeric Studies

The position of the nitro group on the pyridine ring is a critical determinant of the chemical properties and reactivity of the resulting compounds. The synthesis of the 2-chloro-5-nitropyridine precursor can sometimes lead to the formation of regioisomers, which complicates the synthesis and requires careful purification.

A notable challenge is the nitration of 2-aminopyridine, which can yield a mixture of 2-amino-5-nitropyridine (B18323) and the undesired byproduct, 2-amino-3-nitropyridine. google.com Similarly, chlorination of 3-nitropyridine (B142982) to produce 2-chloro-5-nitropyridine can suffer from low regioselectivity, often yielding the 2-chloro-3-nitropyridine isomer as a significant byproduct. The differentiation and separation of these isomers are essential, as the subsequent reaction with an alcohol would result in distinct products with potentially different biological activities. For instance, reacting cyclohexanol (B46403) with 2-chloro-5-nitropyridine yields the target compound, whereas reaction with 2-chloro-3-nitropyridine would produce the isomeric 2-(cyclohexyloxy)-3-nitropyridine. The use of specific synthetic routes that offer high regioselectivity is therefore highly desirable. rsc.org

Investigations into Structure-Reactivity Relationships within Series of Analogs

Structure-activity relationship (SAR) studies are conducted to correlate the structural modifications of analogs with their biological activity. By systematically altering parts of the molecule, researchers can identify the chemical features responsible for a desired effect.

For derivatives of nitropyridines, SAR studies have revealed significant insights across various applications:

Insecticidal Activity : Analogs synthesized by reacting 2-chloro-5-nitropyridine with different hydroxyl compounds have been evaluated as insecticides. Two derivatives demonstrated notable activity against pests such as M. separate, P. xylostella, and P. litura, with median lethal concentration (LD₅₀) values ranging from 4–12 mg/L. nih.gov

Herbicidal Activity : A derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, which features an aryloxy linkage, exhibited high herbicidal activity against barnyard grass, with an IC₅₀ value of 27.7 mg/L. nih.gov This highlights how extending the side chain with an amino-phenyl group can confer potent herbicidal properties.

Kinase Inhibition : In the search for new drugs, nitropyridine derivatives have been explored as enzyme inhibitors. Analogs derived from 2-chloro-5-methyl-3-nitropyridine were found to be potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, with some compounds showing IC₅₀ values between 8.5 and 12.2 µM. nih.gov Other analogs based on a 2,6-dichloro-3-nitropyridine scaffold were developed as highly active inhibitors of glycogen (B147801) synthase kinase-3 (GSK3), with one compound showing an IC₅₀ of 8 nM. nih.gov

These studies demonstrate that modifications to both the side chain and the nitropyridine scaffold are powerful strategies for tuning the biological activity of this class of compounds.

| Analog Series | Structural Modification | Biological Activity | Potency | Reference |

| Pyridyloxy ethers | Varied hydroxyl compounds | Insecticidal | LD₅₀: 4–12 mg/L | nih.gov |

| Phenylamino-propionates | Aryloxy-amino-propionate side chain | Herbicidal | IC₅₀: 27.7 mg/L | nih.gov |

| JAK2 Inhibitors | 5-Methyl-3-nitro-pyridine scaffold | Kinase Inhibition | IC₅₀: 8.5–12.2 µM | nih.gov |

| GSK3 Inhibitors | 2,6-Dichloro-3-nitro-pyridine scaffold | Kinase Inhibition | IC₅₀: 8 nM | nih.gov |

This table summarizes the relationship between structural features and the observed biological activity in different series of nitropyridine analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the 2-(Cyclohexyloxy)-5-nitropyridine molecule.

Should a suitable single crystal of the compound be obtained, the analysis would be expected to reveal:

Molecular Conformation: The precise spatial orientation of the cyclohexyl ring relative to the nitropyridine ring. It is anticipated that the two rings would not be coplanar, and the analysis would quantify the torsion angle of the C-O-C-N linkage. The cyclohexyl group would likely adopt a stable chair conformation.

Bond Parameters: Exact measurements for the C-O ether bond, the bonds within the pyridine (B92270) ring, the C-N and N-O bonds of the nitro group, and the C-C and C-H bonds of the cyclohexyl moiety. For instance, the geometry of the nitro group and its degree of coplanarity with the pyridine ring would be established.

While specific crystallographic data for this compound is not prominently available in the surveyed literature, studies on analogous nitropyridine derivatives demonstrate that the nitro group and the aromatic ring often exhibit a high degree of coplanarity, which influences the electronic properties and intermolecular interactions of the molecule. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are fundamental for identifying the functional groups present in a compound, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies. americanpharmaceuticalreview.com

For this compound, the expected vibrational spectra would display key bands confirming its structure. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy excels in detecting symmetric vibrations and nonpolar moieties. researchgate.net

A detailed analysis would show:

Nitro Group (NO₂) Vibrations: Strong and distinct absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching modes of the N=O bonds, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Ether (C-O-C) Linkage: Characteristic C-O stretching vibrations. The aryl-alkyl ether linkage would produce a strong, prominent band for the asymmetric C-O-C stretch, usually located around 1230-1275 cm⁻¹, and a weaker symmetric stretch near 1020-1075 cm⁻¹.

Pyridine Ring: A series of bands related to C=C and C=N stretching vibrations within the aromatic ring, typically appearing in the 1400-1610 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹.

Cyclohexyl Group: Aliphatic C-H stretching vibrations from the CH₂ groups of the cyclohexyl ring would be observed as strong bands in the 2850-2960 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations would also be present in the 1440-1470 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1500 - 1560 | IR |

| Nitro (R-NO₂) | Symmetric Stretch | 1300 - 1370 | IR |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1230 - 1275 | IR |

| Aryl-Alkyl Ether | Symmetric C-O-C Stretch | 1020 - 1075 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclohexyl (Alkyl) | C-H Stretch | 2850 - 2960 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions with extremely high precision. nih.gov This precision allows for the determination of a compound's elemental composition and, therefore, its exact molecular formula, distinguishing it from other compounds with the same nominal mass. upenn.edu

For this compound, the molecular formula is C₁₁H₁₄N₂O₃. HRMS analysis would be used to confirm this composition. The technique would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass of the resulting molecular ion ([M+H]⁺ or [M]⁺).

Table 2: Theoretical Mass Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₄N₂O₃ |

| Monoisotopic Mass | The calculated exact mass using the most abundant isotope of each element. | 222.10044 Da |

The experimentally measured mass from an HRMS instrument should match the theoretical monoisotopic mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum could provide additional structural information, such as the characteristic loss of the cyclohexyloxy radical or the entire cyclohexyl group.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, investigates the electronic transitions within a molecule. rsc.org These techniques provide insights into the nature of the chromophores present and the photophysical pathways of de-excitation.

The primary chromophore in this compound is the nitropyridine system. The UV-Visible absorption spectrum is expected to show characteristic bands corresponding to:

π → π* transitions: These are typically high-energy, intense absorptions associated with the aromatic pyridine ring.

n → π* transitions: These lower-energy, less intense absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The presence of the electron-withdrawing nitro group is expected to red-shift (shift to longer wavelengths) the absorption maxima compared to unsubstituted pyridine.

While specific experimental data for this compound is not available, related nitropyridine derivatives show strong absorptions in the UV or near-UV region of the electromagnetic spectrum. nih.gov The solvent environment can also influence the position and intensity of these absorption bands.

Emission spectroscopy (fluorescence or phosphorescence) would characterize the molecule's ability to emit light after absorbing it. Many nitroaromatic compounds are known to be poor emitters or non-fluorescent due to efficient non-radiative decay pathways (such as intersystem crossing) facilitated by the nitro group. An investigation would determine if this compound exhibits any luminescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.

For this compound, a full NMR characterization would include ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC) to definitively assign all signals.

¹H NMR Predictions: The proton NMR spectrum would show distinct signals for the aromatic protons of the pyridine ring and a more complex set of signals for the cyclohexyl protons.

Pyridine Protons: Three signals are expected in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C6 position, adjacent to the nitrogen, would likely be the most downfield. The proton at C3, ortho to the ether linkage, and the proton at C4 would have distinct chemical shifts and coupling patterns (doublets or doublets of doublets) that would allow for their unambiguous assignment.

Cyclohexyl Protons: The eleven protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region (typically δ 1.2-5.0 ppm). The single proton on the carbon attached to the ether oxygen (C1') would be the most downfield of this group due to the deshielding effect of the oxygen.

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.

Pyridine Carbons: Five signals are expected for the five carbons of the pyridine ring. The carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2) would be significantly influenced by these substituents.

Cyclohexyl Carbons: Due to the chair conformation and potential for rapid conformational exchange, either three, four, or six signals could be observed for the six carbons of the cyclohexyl ring, depending on symmetry and the rate of ring flipping at the measurement temperature.

Table 3: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 9.5 | d | H-6 (Pyridine) |

| ¹H | 8.0 - 8.5 | dd | H-4 (Pyridine) |

| ¹H | 7.0 - 7.5 | d | H-3 (Pyridine) |

| ¹H | 4.5 - 5.0 | m | H-1' (Cyclohexyl, -CH-O-) |

| ¹H | 1.2 - 2.2 | m | Other H (Cyclohexyl) |

| ¹³C | 160 - 170 | s | C-2 (Pyridine, C-O) |

| ¹³C | 140 - 150 | s | C-5 (Pyridine, C-NO₂) |

| ¹³C | 135 - 145 | s | C-6 (Pyridine) |

| ¹³C | 120 - 130 | s | C-4 (Pyridine) |

| ¹³C | 110 - 120 | s | C-3 (Pyridine) |

| ¹³C | 70 - 80 | s | C-1' (Cyclohexyl, C-O) |

| ¹³C | 20 - 40 | s | Other C (Cyclohexyl) |

(Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet in ¹³C spectrum)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and electronic properties of molecules with high accuracy. For a compound like 2-(Cyclohexyloxy)-5-nitropyridine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like cc-pVTZ, can determine the most stable three-dimensional arrangement of its atoms. researchgate.net

These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related nitropyridine derivatives like 2-amino-3-methyl-5-nitropyridine, DFT calculations have been used to predict these parameters. semanticscholar.org It is expected that the pyridine (B92270) ring in this compound would exhibit some distortion from a perfect hexagon due to the electronic effects of the nitro and cyclohexyloxy substituents. semanticscholar.org The bond lengths within the pyridine ring are anticipated to deviate from typical aromatic C-C and C-N bond lengths, reflecting the influence of these functional groups. semanticscholar.org Similarly, the geometry of the cyclohexyl ring, particularly its chair conformation and the orientation relative to the pyridine ring, would be a key outcome of such an investigation.

Table 1: Predicted Molecular Geometry Parameters for a Representative Nitropyridine Derivative (2-amino-3-methyl-5-nitropyridine) using DFT (Note: Data for a similar compound is used for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.420 | C2-C3-C4 |

| N1-C2 | 1.34 | C3-C4-C5 |

| N1-C6 | 1.32 | C4-C5-C6 |

Data derived from studies on analogous nitropyridine compounds. semanticscholar.org

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap) for Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comnih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely localized over the pyridine ring and the nitro group. The cyclohexyloxy group, being an electron-donating group, would raise the energy of the HOMO. This interplay determines the magnitude of the HOMO-LUMO gap. In similar molecules, this gap has been calculated to be in the range of 4-5 eV. nih.govmdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: Data for a similar compound is used for illustrative purposes)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | |

| LUMO |

| HOMO-LUMO Gap (ΔE) | ~4.6 |

Data derived from studies on analogous compounds. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) of a molecule. semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict transitions corresponding to π→π* and n→π* excitations within the nitropyridine chromophore. The HOMO-LUMO gap is directly related to the longest wavelength absorption peak in the UV-Vis spectrum. schrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These theoretical values, when compared with experimental data, aid in the definitive assignment of signals and provide a detailed picture of the electronic environment around each atom in this compound. researchgate.netdoi.org

Table 3: Illustrative Predicted Spectroscopic Data for a Nitropyridine Derivative

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (absorption maximum) | ~340-410 nm |

| ¹³C NMR (GIAO) | Chemical Shift (ppm) for C-NO₂ |

Data ranges are illustrative and based on studies of similar nitropyridine compounds. doi.orgscielo.org.za

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the cyclohexyloxy group. The nitro group at the 5-position strongly activates the pyridine ring for such an attack.

Computational studies can map out the potential energy surface for the reaction. researchgate.net This involves locating the structures of the reactants, the Meisenheimer complex (a key intermediate in SNAr reactions), the transition states connecting these species, and the products. researchgate.netresearchgate.net By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. mdpi.com This analysis provides a deep understanding of the molecule's reactivity and can guide the design of synthetic routes. For similar dinitropyridine derivatives reacting with nucleophiles like piperidine, DFT calculations have shown that the reaction proceeds via a concerted or stepwise mechanism with a stabilized transition state due to the electron-withdrawing nitro groups. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to an observed measure of reactivity. nih.govuliege.beresearchgate.net

For a series of substituted nitropyridines, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their rate of SNAr. The molecular descriptors used in such a model could include electronic parameters (like HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. researchgate.net A successful QSRR model not only allows for the prediction of reactivity for new, unsynthesized compounds but can also provide insights into the molecular properties that are most influential in controlling the reaction. uliege.be

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-methyl-5-nitropyridine |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| 2-methoxy-4-methyl-5-nitropyridine |

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

The pyridine (B92270) ring is a privileged structural motif in medicinal chemistry and materials science. nih.gov 2-(Cyclohexyloxy)-5-nitropyridine is a precursor for the synthesis of more complex fused heterocyclic systems. A primary application is in the creation of pyrazolopyridine frameworks, which are core structures in many biologically active compounds. nih.govworktribe.com

For instance, the nitro group of this compound can be reduced to an amino group, yielding 5-amino-2-(cyclohexyloxy)pyridine. This amine can then undergo cyclization reactions with various reagents to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov These scaffolds are of significant interest due to their presence in kinase inhibitors and other therapeutic agents. ed.ac.uknih.gov The synthesis of pyrazolo[3,4-c]pyridines has also been explored, demonstrating the versatility of pyridine-based starting materials in accessing diverse heterocyclic cores. worktribe.comrsc.org

The general synthetic strategy involves the initial activation of the pyridine ring by the nitro group, followed by its conversion to a nucleophilic amino group, which then participates in intramolecular or intermolecular cyclizations to build the desired heterocyclic system. The cyclohexyloxy group can be retained in the final product or cleaved if necessary, providing an additional point of molecular diversity.

Role in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

The nitropyridine scaffold is a cornerstone in the development of numerous pharmaceutical agents due to its ability to participate in a wide array of chemical transformations. nih.gov this compound, and its derivatives like 2-chloro-5-nitropyridine (B43025), are important intermediates in the pharmaceutical industry. nordmann.globalgoogle.com They are instrumental in the synthesis of compounds with potential therapeutic activities, including cardiotonic, antiviral, and disinfectant properties. google.com

A significant application of nitropyridine-derived intermediates is in the synthesis of kinase inhibitors. nih.goved.ac.uk Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The pyrazolopyridine and furopyridine scaffolds, which can be synthesized from nitropyridine precursors, are known to be effective cores for CDK2 inhibitors, a type of kinase involved in cell cycle regulation. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR-TK inhibitors, another important class of anti-cancer agents. nih.govimist.ma The synthesis of ALK5 kinase inhibitors based on a substituted pyrrolo[1,2-b]pyrazole core further highlights the importance of these heterocyclic systems in drug discovery. nih.gov

The general approach involves using the nitropyridine derivative as a starting material to construct a more complex heterocyclic scaffold, which is then further functionalized to optimize its interaction with the target protein. scienceopen.com

Employment in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single synthetic operation. nih.gov While direct examples of this compound in MCRs are not extensively documented in the provided results, the functional groups present in its derivatives are highly amenable to such reactions.

For example, the amino group, obtained from the reduction of the nitro group, is a common component in many MCRs. This amine can react with carbonyl compounds and isocyanides in reactions like the Ugi or Passerini reaction to create diverse molecular scaffolds. The pyridine nitrogen itself can also influence the reactivity and outcome of these complex transformations. The ability to generate diverse scaffolds, such as imidazolones, from simple building blocks is a key advantage of MCRs. nih.gov The development of new MCRs leading to a variety of unsaturated imidazolone (B8795221) scaffolds demonstrates the power of this approach for accessing biologically relevant chemotypes. nih.gov

Precursor for Advanced Materials and Functional Molecules (e.g., Dyes, Catalysts)

The electronic properties of the nitropyridine ring make it a suitable component for functional materials such as dyes and catalysts. The nitro group is a strong electron-withdrawing group, which can be used to tune the optical and electronic properties of a molecule.

In the context of dyes, azo disperse dyes have been synthesized using heterocyclic amines, which can be derived from nitropyridines. njpas.com.ng The resulting dyes can exhibit good affinity and fastness properties on synthetic fabrics. njpas.com.ng The preparation of dye semiconductors using coupling polymerization reactions catalyzed by palladium catalysts is another area where pyridine-containing monomers can be employed to create materials for electronic applications like transistors. mdpi.com

While specific examples of this compound being used as a catalyst precursor are not detailed, the pyridine moiety is a well-known ligand in coordination chemistry and catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the catalytic activity. The synthesis of pyrimidine (B1678525) derivatives, which are structurally related to pyridines, highlights the importance of these N-heterocycles in creating functional molecules. organic-chemistry.org

Catalytic Aspects and Coordination Chemistry of Nitropyridine Systems

Use of Nitropyridine Moieties as Ligands in Metal Coordination Compounds

The coordination chemistry of pyridine (B92270) and its derivatives is extensive, with the nitrogen lone pair readily forming dative bonds with a wide range of metal ions. wikipedia.org The introduction of a nitro group onto the pyridine ring, as seen in 2-(Cyclohexyloxy)-5-nitropyridine, profoundly alters its properties as a ligand.

The nitro group is a powerful electron-withdrawing group, which reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. nih.gov This diminished basicity makes nitropyridines weaker σ-donors compared to unsubstituted pyridine. However, this electronic modification simultaneously enhances their π-acceptor capabilities. The electron-withdrawing nitro group lowers the energy of the ligand's π-antibonding orbitals, facilitating back-donation from the metal's d-orbitals into the ligand's π* orbitals. cdnsciencepub.com

Investigations into copper(II) complexes with 4-nitropyridine (B72724) have shown that while the metal-to-ligand charge transfer bands are not significantly altered by the presence of the nitro group, other parameters suggest an increase in π-bonding. cdnsciencepub.com In palladium(II) complexes, the functionalization of pyridine ligands with electron-withdrawing groups, such as a nitro group, leads to significant changes in the physicochemical properties of the resulting coordination compounds. acs.org

In the specific case of this compound, two main factors would influence its coordination to a metal center:

Electronic Effects : The 5-nitro group deactivates the ring, making the nitrogen a weaker base but a potentially better π-acceptor.

Steric Hindrance : The bulky cyclohexyloxy group at the 2-position, adjacent to the coordinating nitrogen atom, would likely impose significant steric hindrance. This is analogous to the effect observed with 2-methylpyridines (α-picolines), which are known to be sterically impeded from coordination. wikipedia.org This steric bulk could influence the geometry of the resulting metal complex, potentially favoring lower coordination numbers or leading to distorted geometries.

| Property | Pyridine | Nitropyridine | Influence of 2-(Cyclohexyloxy) Group |

| σ-Donation | Moderate | Weak nih.govcdnsciencepub.com | No direct electronic effect, but steric hindrance can weaken the M-N bond. wikipedia.org |

| π-Acceptance | Weak | Moderate cdnsciencepub.com | Minimal direct influence on π-system electronics. |

| Steric Hindrance | Low | Low | High wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.25 wikipedia.org | Lower than pyridine | Similar to nitropyridine, but steric factors may affect protonation. |

Catalysis in the Synthesis of this compound and its Derivatives

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine (B43025). The synthesis of this precursor and subsequent derivatives often employs catalytic methods.

A primary route to this compound involves the reaction of 2-chloro-5-nitropyridine with cyclohexanol (B46403). google.com This reaction is a nucleophilic aromatic substitution where the cyclohexyloxy group displaces the chloride. The reaction is typically facilitated by a base.

The synthesis of the key intermediate, 2-chloro-5-nitropyridine, can be achieved through several pathways. One common industrial method involves the chlorination of 2-hydroxy-5-nitropyridine (B147068) using reagents like phosphorus oxychloride. google.com The 2-hydroxy-5-nitropyridine itself can be prepared via diazotization of 2-amino-5-nitropyridine (B18323), followed by hydrolysis. google.com

Catalysis plays a significant role in the synthesis of derivatives of this compound. A key transformation is the reduction of the nitro group to an amine, yielding 2-(Cyclohexyloxy)-5-aminopyridine. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel. nbinno.com The resulting aminopyridine is a versatile intermediate for further functionalization. google.com

| Reaction | Starting Material | Reagent / Catalyst | Product | Reference |

| Synthesis of Target Compound | 2-Chloro-5-nitropyridine, Cyclohexanol | Base (e.g., NaH) | This compound | google.com |

| Precursor Synthesis (Chlorination) | 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride | 2-Chloro-5-nitropyridine | google.com |

| Precursor Synthesis (Nitration/Diazotization) | 2-Aminopyridine (B139424) | Nitric acid/Sulfuric acid, then NaNO₂/HCl | 2-Hydroxy-5-nitropyridine | google.com |

| Derivative Synthesis (Reduction) | This compound | H₂, Pd/C Catalyst | 2-(Cyclohexyloxy)-5-aminopyridine | nbinno.com |

Investigation of Catalytic Activity in Organic Transformations Mediated by Nitropyridine Derivatives

While this compound itself is not typically a catalyst, its derivatives have significant potential for use in catalytic systems, primarily by functioning as ligands for transition metals. The electronic and steric properties of the ligand can be tuned to optimize the performance of a metal catalyst.

The reduction of the nitro group to an amino group is a critical transformation. The resulting 2-(cyclohexyloxy)-5-aminopyridine possesses a nitrogen donor atom that can coordinate to a metal center. This amino-substituted pyridine derivative can act as a ligand in various catalytic reactions. Palladium complexes bearing substituted pyridine ligands have demonstrated high efficiency as precatalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The nature of the substituents on the pyridine ring can tune the catalytic efficiency. acs.org

Furthermore, the nitro group itself is a key functional group in organic synthesis due to its ability to activate the scaffold for reactions. nih.govmdpi-res.com The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating reactions that might not otherwise occur. nih.gov It can also serve as a leaving group in certain transformations. mdpi-res.com This inherent reactivity means that nitropyridine compounds can mediate or facilitate organic transformations, a role that borders on catalytic, especially in multi-step, one-pot syntheses where the nitropyridine moiety directs the course of the reaction sequence. The catalytic reduction of aromatic nitro compounds is a field of intense research, with various catalytic systems being developed for selective transformation to amines or intermediate hydroxylamines. researchgate.net

| Transformation | Role of Nitropyridine Derivative | Catalyst System Example | Potential Application | Reference |

| Suzuki-Miyaura Coupling | As a ligand (after reduction to aminopyridine) | Palladium(II) precatalyst | C-C bond formation | acs.org |

| Heck Coupling | As a ligand (after reduction to aminopyridine) | Palladium(II) precatalyst | C-C bond formation | acs.org |

| Nucleophilic Aromatic Substitution | As an activated substrate | Base-mediated | Synthesis of functionalized pyridines | nih.gov |

| Catalytic Hydrogenation | As a substrate for derivative synthesis | Pd, Ru, or Rh catalysts | Synthesis of aminopyridines | rsc.org |

Q & A

Q. What are the recommended safety protocols for handling 2-(Cyclohexyloxy)-5-nitropyridine in laboratory settings?

- Methodological Answer: Researchers must adhere to OSHA and EN safety standards:

- PPE: Wear NIOSH/EN 149-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation: Use fume hoods to minimize inhalation of vapors or dust .

- Spill Management: Contain spills with inert materials (e.g., vermiculite), avoid dust generation, and dispose via approved hazardous waste channels .

- Storage: Store in sealed containers at ambient temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: While direct synthesis data is limited, analogous nitro-pyridine derivatives (e.g., 2-chloro-5-nitropyridine) are synthesized via:

Nitration: React 2-aminopyridine with fuming nitric acid in concentrated H₂SO₄ at 45–50°C .

Functional Group Interconversion: Replace the chloro group in 2-chloro-5-nitropyridine with cyclohexyloxy via nucleophilic aromatic substitution (SNAr). Optimize with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Key Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyloxy group at C2, nitro at C5). Compare with published spectra of analogous compounds .

- Chromatography: Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- Elemental Analysis: Verify C, H, N, and O content against theoretical values .

Advanced Research Questions

Q. How can catalytic methodologies be applied to functionalize this compound?

- Methodological Answer: Palladium-catalyzed reactions are effective for introducing fluorocarbonyl groups. For example:

- Fluoro-Carbonylation: Use Pd(PPh₃)₄ with 2-(difluoromethoxy)-5-nitropyridine under CO-free conditions to synthesize acyl fluorides. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 h) for yields >90% .

- Mechanistic Insight: The nitro group at C5 activates the pyridine ring for electrophilic substitution, while the cyclohexyloxy group at C2 directs regioselectivity .

Q. What strategies mitigate instability issues during reactions involving this compound?

- Methodological Answer:

- Temperature Control: Conduct reactions under inert atmospheres (N₂/Ar) at ≤80°C to prevent thermal decomposition .

- Light Sensitivity: Shield reactions from UV light using amber glassware to avoid nitro group degradation .

- Intermediate Stabilization: For reactive intermediates (e.g., free radicals), add stabilizers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt% .

Q. How can computational chemistry aid in predicting reactivity or binding interactions of this compound?

- Methodological Answer:

- DFT Calculations: Model electrophilic aromatic substitution (EAS) sites using Gaussian09 with B3LYP/6-31G* basis sets. The nitro group at C5 increases electron deficiency, enhancing reactivity at C4 and C6 positions .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The cyclohexyloxy group may occupy hydrophobic pockets, influencing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.